

An In-depth Technical Guide to the Physicochemical Properties of Levofloxacin Lactate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Levofloxacin lactate*

Cat. No.: *B1675103*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **levofloxacin lactate**, a broad-spectrum fluoroquinolone antibiotic. The information presented herein is intended to support research, development, and formulation activities by providing detailed data and experimental methodologies.

Chemical and Physical Properties

Levofloxacin lactate is the lactate salt of levofloxacin, the levorotatory isomer of ofloxacin. The addition of lactic acid enhances the aqueous solubility of the parent compound, making it suitable for parenteral formulations.

Property	Value	References
Chemical Name	(-)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid L-lactate	
Molecular Formula	C ₂₁ H ₂₆ FN ₃ O ₇	
Molecular Weight	451.45 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	Levofloxacin (anhydrous): 225-227 °C (decomposes)	[1]
pKa	pKa ₁ (carboxylic acid) ≈ 5.5 - 6.8; pKa ₂ (piperazinyl group) ≈ 8.0	[2][3]

Solubility Profile

The aqueous solubility of levofloxacin is pH-dependent. As a zwitterionic molecule, it exhibits its lowest solubility at its isoelectric point and higher solubility in acidic and basic conditions. The lactate salt form significantly improves its solubility in aqueous media.

pH	Solubility (mg/mL) of Levofloxacin	References
2.0 - 5.0	~200	[3]
6.5	~300 (maximum)	[3]
7.5	~30 (minimum)	[3]

Stability Profile

Levofloxacin lactate exhibits good stability under various conditions, a critical factor for its formulation and storage. However, it is susceptible to degradation under certain stress conditions, particularly oxidative and acidic stress.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

| Condition | Stability | Degradation Products | References | ---|---|---| Acid Hydrolysis (e.g., 5.0 M HCl) | Slight degradation | Minor degradation products |[\[4\]](#)[\[6\]](#) | | Base Hydrolysis (e.g., 5.0 M NaOH) | Stable | No significant degradation |[\[6\]](#) | | Oxidative Stress (e.g., 30% H₂O₂) | Significant degradation | Levofloxacin-N-oxide and other oxidative degradants |[\[4\]](#)[\[5\]](#)[\[6\]](#) | | Thermal Stress (e.g., 105 °C) | Stable | No significant degradation |[\[6\]](#) | | Photolytic Degradation | Stable | No significant degradation |[\[6\]](#) | | Aqueous Hydrolysis | Stable | No significant degradation |[\[6\]](#) |

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a substance in a particular solvent.

Materials:

- **Levofloxacin lactate**
- Solvent (e.g., purified water, buffers of various pH)
- Volumetric flasks
- Shaking incubator or water bath
- Centrifuge
- HPLC or UV-Vis spectrophotometer

Procedure:

- Add an excess amount of **levofloxacin lactate** to a known volume of the solvent in a sealed flask.

- Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the suspension to settle.
- Centrifuge the samples to separate the undissolved solid.
- Carefully withdraw a sample from the supernatant and dilute it with a suitable solvent.
- Analyze the concentration of levofloxacin in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- Calculate the solubility based on the concentration and the dilution factor.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constants (pKa) of an ionizable substance.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- **Levofloxacin lactate**
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Potassium chloride (KCl) for maintaining ionic strength
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette

Procedure:

- Dissolve an accurately weighed amount of **levofloxacin lactate** in a suitable solvent (e.g., methanol-water mixture) to a known concentration.

- Add KCl to maintain a constant ionic strength.
- Place the solution in a thermostated vessel and immerse the calibrated pH electrode.
- Titrate the solution with the standardized HCl or NaOH solution in small, precise increments.
- Record the pH value after each addition of the titrant, allowing the reading to stabilize.
- Plot the pH versus the volume of titrant added.
- The pKa values can be determined from the inflection points of the titration curve or by analyzing the first and second derivatives of the curve.

Melting Point Determination (Differential Scanning Calorimetry - DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Materials:

- **Levofloxacin lactate**
- DSC instrument
- Aluminum pans and lids

Procedure:

- Accurately weigh a small amount of **levofloxacin lactate** (typically 1-5 mg) into an aluminum pan.
- Seal the pan with a lid. An empty sealed pan is used as the reference.
- Place the sample and reference pans in the DSC cell.
- Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

- The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.[1][12][13]

Stability-Indicating HPLC Method

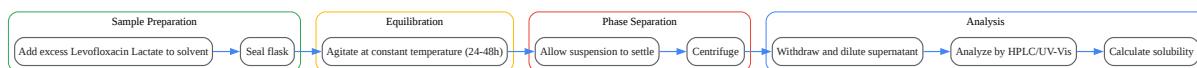
This method is used to quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.

Materials:

- **Levofloxacin lactate**
- HPLC system with a UV detector
- C18 column (or other suitable stationary phase)
- Mobile phase (e.g., a mixture of buffer and organic solvent like methanol or acetonitrile)
- Forced degradation samples (acid, base, peroxide, heat, light)

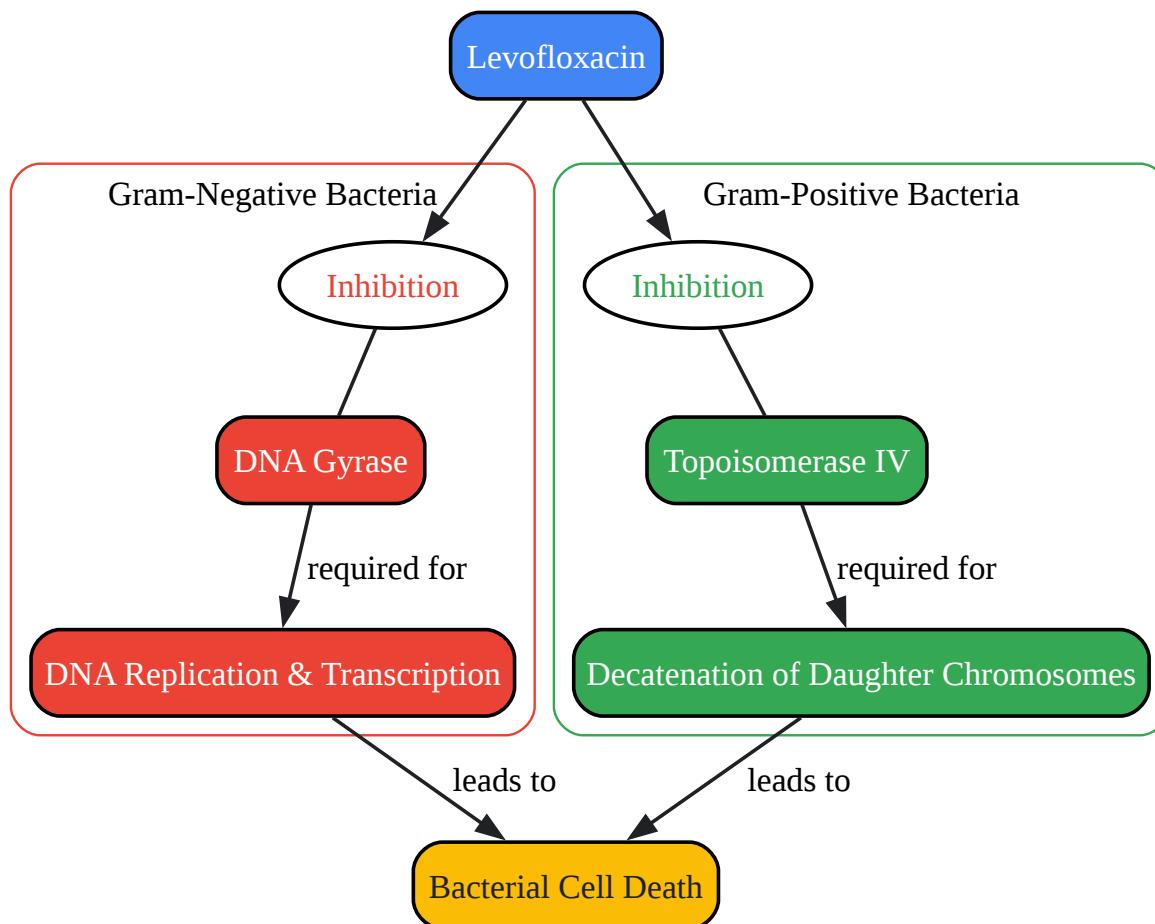
Procedure:

- Method Development: Develop an HPLC method that separates levofloxacin from its potential degradation products and impurities. The mobile phase composition, flow rate, and detection wavelength are optimized. A common detection wavelength for levofloxacin is 294 nm.[4]
- Forced Degradation Studies: Subject **levofloxacin lactate** solutions to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolytic exposure) for a specified duration.
- Sample Analysis: Inject the stressed samples, a reference standard solution of levofloxacin, and a blank into the HPLC system.
- Data Analysis: The peak areas of levofloxacin and any degradation products are recorded. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak. The percentage of degradation can be calculated by comparing the peak area of levofloxacin in the stressed sample to that of an unstressed control.

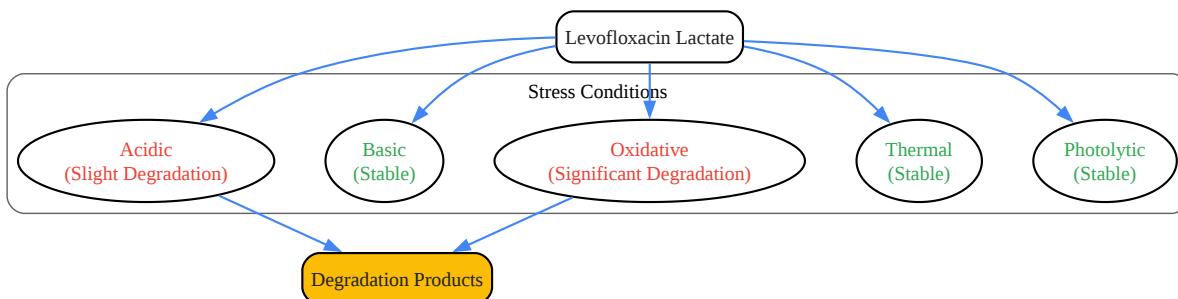

Mechanism of Action

Levofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

- **DNA Gyrase:** Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is necessary for the initiation of replication and transcription.
- **Topoisomerase IV:** Primarily in Gram-positive bacteria, this enzyme is responsible for separating interlinked daughter DNA strands following replication.


By inhibiting these enzymes, levofloxacin leads to the cessation of DNA replication and cell division, ultimately resulting in bacterial cell death.

Visualizations


[Click to download full resolution via product page](#)

Caption: Workflow for Solubility Determination by Shake-Flask Method.

[Click to download full resolution via product page](#)

Caption: Mechanism of Action of Levofloxacin.

[Click to download full resolution via product page](#)

Caption: **Levofloxacin Lactate** Forced Degradation Pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fip.org [fip.org]
- 4. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. creative-bioarray.com [creative-bioarray.com]

- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Mechanochemically Induced Solid-State Transformations of Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Levofloxacin Lactate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675103#physicochemical-properties-of-levofloxacin-lactate-salt>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com